Thiomorpholine-4-sulfonamide

描述

Contextualization within Sulfonamide Chemistry

The sulfonamide functional group, characterized by a sulfonyl group linked to an amine group (R−S(=O)2−NR2), is a cornerstone of medicinal chemistry. wikipedia.org Compounds containing this moiety, known as sulfonamides, were first discovered in Germany in 1932 and heralded a new era in medicine as the first broadly effective antimicrobial agents. wikipedia.org Beyond their initial application against bacterial infections, sulfonamides have proven to be versatile pharmacophores, exhibiting a wide array of biological activities, including antiviral, antidiabetic, and anticancer properties. ajchem-b.com

Significance of the Thiomorpholine (B91149) Heterocycle in Drug Discovery

The thiomorpholine ring, a six-membered saturated heterocycle containing both sulfur and nitrogen atoms, is considered a "privileged scaffold" in drug discovery. jchemrev.comresearchgate.net This designation stems from its frequent appearance in molecules that exhibit a wide range of pharmacological activities. jchemrev.com As a thio-analog of morpholine (B109124), where a sulfur atom replaces the oxygen, thiomorpholine and its derivatives have been integral to the development of new therapeutic agents. jchemrev.comresearchgate.net

The thiomorpholine moiety contributes favorably to the physicochemical properties of a molecule, impacting its reactivity and potential for biological interaction. ontosight.aichemimpex.com Its incorporation into drug candidates has led to compounds with diverse applications, including:

Antitubercular activity jchemrev.comnih.gov

Anticancer activity jchemrev.com

Anti-inflammatory and analgesic effects jchemrev.comchemimpex.com

Dipeptidyl peptidase IV (DPP-IV) inhibition for type 2 diabetes treatment mdpi.comjchemrev.com

Tumor necrosis factor-α-converting enzyme (TACE) inhibition for rheumatoid arthritis jchemrev.com

Antimicrobial and antifungal properties ontosight.ainih.gov

The metabolic stability of drug candidates can also be improved by incorporating a thiomorpholine ring. For instance, in the development of 11β-hydroxysteroid dehydrogenase type I (11β-HSD1) inhibitors, replacing a piperidine (B6355638) ring with a thiomorpholine 1,1-dioxide group significantly increased the compound's metabolic half-life. acs.org

Historical Perspective of Thiomorpholine-Sulfonamide Research

The exploration of thiomorpholine-sulfonamide hybrids is a logical progression from the established importance of both individual moieties in medicinal chemistry. Early research into sulfonamides focused primarily on their antibacterial properties, leading to the development of sulfa drugs. wikipedia.org Separately, thiomorpholine was recognized for its utility as a versatile building block in organic synthesis. chemimpex.comsigmaaldrich.com

The deliberate combination of these two pharmacophores aimed to create novel molecular structures with enhanced or new biological activities. A notable area of research has been the synthesis of thiomorpholine sulfonamide hydroxamates as inhibitors of tumor necrosis factor-α-converting enzyme (TACE). jchemrev.comnih.gov In this context, researchers synthesized a series of these compounds, identifying a clinical candidate for the potential treatment of rheumatoid arthritis due to its excellent potency and oral activity. nih.gov Further research has focused on synthesizing and evaluating thiomorpholine-sulfonamide derivatives for other therapeutic targets, including caspases and dipeptidyl peptidase IV (DPP-IV). acs.orgresearchgate.net

Current State of Research on Thiomorpholine-4-sulfonamide and its Derivatives

Current research continues to explore the therapeutic potential of this compound and its derivatives across various disease areas. The core structure serves as a key intermediate for creating more complex molecules designed to interact with specific biological targets. mdpi.com

Recent studies have highlighted the following areas:

Caspase Inhibitors: Thiomorpholine sulfonamide analogs have been synthesized and evaluated as inhibitors of caspase-6, an enzyme implicated in neurodegenerative diseases. These analogs demonstrated increased potency and selectivity for caspase-6 over caspase-3 compared to their piperidine and morpholine counterparts. acs.org

DPP-IV Inhibitors: Researchers have designed and synthesized thiomorpholine-bearing compounds as inhibitors of DPP-IV for managing type 2 diabetes. Several of these compounds showed good in vitro inhibitory activity. researchgate.net For example, compounds designated 16a, 16b, and 16c displayed IC50 values of 6.93, 6.29, and 3.40 µmol/L, respectively. jchemrev.com

Anti-inflammatory Agents: Phenyl sulfonamide derivatives incorporating a thiomorpholine ring have been developed as modulators of pulmonary inflammatory responses. mdpi.com One such derivative, synthesized from the key intermediate 4-(Thiomorpholin-4-ylsulfonyl)aniline, demonstrated a significant inhibitory effect on TNF-α production. mdpi.com

Antibacterial Agents: Hybrid molecules containing both thiomorpholine-1,1-dioxide and a 1,3,4-thiadiazole (B1197879) moiety have shown potent antibacterial activity. mdpi.com One such compound exhibited significant inhibition zones against Staphylococcus aureus and Bacillus subtilis. mdpi.com

This ongoing research underscores the value of the this compound scaffold in developing novel therapeutic agents with a broad spectrum of activities.

Data Tables

Table 1: Marketed Drugs Containing a Thiomorpholine or Related Scaffold

| Drug Name | Therapeutic Use |

|---|---|

| Aprepitant | Antiemetic |

| Timolol | Beta-blocker (for glaucoma) |

| Prazosin | Antihypertensive |

This table presents examples of marketed drugs containing the morpholine or thiomorpholine scaffold to illustrate its significance in approved pharmaceuticals. jchemrev.com

Table 2: In Vitro Activity of Selected Thiomorpholine-Sulfonamide Derivatives

| Compound ID | Target Enzyme | Activity (IC50) | Research Area |

|---|---|---|---|

| Compound 5h | TACE | Excellent Potency | Rheumatoid Arthritis nih.gov |

| Compound 16a | DPP-IV | 6.93 µmol/L | Type 2 Diabetes jchemrev.com |

| Compound 16b | DPP-IV | 6.29 µmol/L | Type 2 Diabetes jchemrev.com |

| Compound 16c | DPP-IV | 3.40 µmol/L | Type 2 Diabetes jchemrev.com |

| IMA Analogues (13a-c) | Caspase-6 | High Nanomolar Range | Neurodegenerative Disease acs.org |

This table summarizes reported in vitro activities for various derivatives to highlight their therapeutic potential.

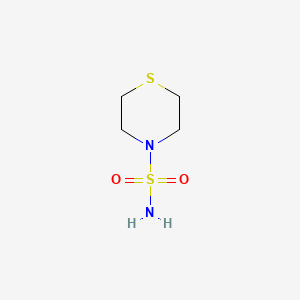

Structure

3D Structure

属性

IUPAC Name |

thiomorpholine-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2S2/c5-10(7,8)6-1-3-9-4-2-6/h1-4H2,(H2,5,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASRHZFWROABGOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655649 | |

| Record name | Thiomorpholine-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4157-98-6 | |

| Record name | Thiomorpholine-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Thiomorpholine 4 Sulfonamide and Its Analogues

General Approaches to Sulfonamide Synthesis

The construction of the sulfonamide linkage (R-SO₂-NR'R'') is a cornerstone of organic synthesis, driven by the prevalence of this moiety in pharmaceuticals. A variety of methods have been developed, ranging from traditional reactions to cutting-edge catalytic systems.

Reaction of Sulfonyl Chlorides with Amines and Ammonia (B1221849) Surrogates

The most conventional and widely employed method for sulfonamide synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine. cbijournal.commdpi.com This nucleophilic substitution reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. cbijournal.com While effective, this method's utility is dependent on the availability and stability of the requisite sulfonyl chloride, which can be moisture-sensitive and may require harsh conditions for their preparation. mdpi.com

For the synthesis of primary sulfonamides (R-SO₂-NH₂), ammonia is the simplest nitrogen source. However, due to the challenges of handling gaseous ammonia, various ammonia surrogates have been developed to improve the practicality and step economy of the process. mdpi.com

Electrochemical Synthesis

Electrochemical methods offer a green and efficient alternative for sulfonamide synthesis, avoiding the need for harsh reagents. thieme-connect.com One notable approach is the direct, single-step synthesis of sulfonamides from (hetero)arenes, sulfur dioxide (SO₂), and amines through electrochemical C-H activation. thieme-connect.com This method is atom-economical and utilizes inexpensive electricity as a "green" oxidant. thieme-connect.com The in-situ formation of an amidosulfinate species serves a dual role as both a nucleophile and a supporting electrolyte. thieme-connect.com

Another electrochemical strategy involves the oxidative coupling of thiols and amines. nih.gov This process is driven entirely by electricity, requires no sacrificial reagents or catalysts, and can be completed in a very short time, with hydrogen gas as the only byproduct. nih.gov

Reaction of Sulfinates with Amine Sources

Sulfinate salts serve as valuable precursors for sulfonamides. These reactions typically involve the treatment of a sulfinate salt with an electrophilic nitrogen source. acs.org Reagents such as O-mesitylenesulfonylhydroxylamine (MSH) and hydroxylamine-O-sulfonic acid (HOSA) can provide the "NH₂" moiety. acs.org Additionally, sulfinate salts can undergo halogenation followed by the addition of an amine source to yield the desired sulfonamide. acs.org A metal-free approach involves the iodine-catalyzed oxidative amination of sodium sulfinates in the presence of an oxidant, which has been shown to be effective for a range of amines, including cyclic secondary amines like thiomorpholine (B91149). acs.org

Chemical Oxidation-Amination of Thiols

The direct conversion of thiols to sulfonamides in a one-pot reaction represents a highly efficient synthetic strategy. nih.gov This transformation can be achieved through the oxidative coupling of thiols and amines. nih.gov A combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) can be used for the direct oxidative conversion of thiols to their corresponding sulfonyl chlorides, which then react in situ with an amine to form the sulfonamide. organic-chemistry.org This method is rapid and proceeds under mild conditions. organic-chemistry.org Another approach involves the iodine-mediated synthesis of N-unsubstituted sulfonamides from thiols and ammonia. researchgate.net

C-H Activation and Transition-Metal-Catalyzed Synthesis

Modern synthetic chemistry has increasingly focused on the direct functionalization of C-H bonds to construct complex molecules efficiently. Transition-metal catalysis has been instrumental in the development of novel sulfonamide syntheses. The direct sulfonamidation of (hetero)aromatic C-H bonds using sulfonyl azides has emerged as a powerful strategy, with the only byproduct being non-toxic nitrogen gas. organic-chemistry.org Catalysts based on rhodium and iridium have been shown to be effective for this transformation, often with the use of a directing group to control regioselectivity. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions have also been extensively used. For instance, the coupling of aryl halides or arylboronic acids with primary sulfonamides provides a versatile route to N-aryl sulfonamides. acs.org A three-component synthesis involving an amine, sulfur dioxide (or a surrogate like DABSO), and an aryl halide or boronic acid, catalyzed by copper or palladium, allows for the convergent assembly of sulfonamides from readily available starting materials. thieme-connect.comacs.org

Specific Thiomorpholine-4-sulfonamide Synthetic Routes

While a dedicated, step-by-step protocol for the synthesis of the parent this compound is not extensively detailed in the literature, its preparation can be inferred from general methods for the synthesis of sulfonamides from cyclic secondary amines. The synthesis of substituted thiomorpholine sulfonamides has been described in the context of developing new therapeutic agents. jchemrev.comnih.gov

A plausible and efficient route to this compound would involve the reaction of thiomorpholine with a suitable sulfamoylating agent. One such method is the direct reaction with sulfamoyl chloride in the presence of a base.

A documented approach for a related compound involves the iodine-catalyzed oxidative amination of a sodium sulfinate with thiomorpholine. acs.org This method is notable for its mild, metal-free conditions. For example, the synthesis of a 2-bromophenylsulfonamide derivative of thiomorpholine has been reported using this strategy. acs.org

Another relevant synthetic strategy is the palladium-catalyzed three-component reaction. While demonstrated with morpholine (B109124) to produce morpholine-4-sulfonyl derivatives, the principle is applicable to thiomorpholine. acs.org This would involve the reaction of thiomorpholine, sulfuryl chloride (as the SO₂ source), and a suitable coupling partner in the presence of a palladium catalyst. acs.org

The synthesis of more complex derivatives, such as thiomorpholine sulfonamide hydroxamates, has been described. jchemrev.comnih.gov The initial steps of these syntheses involve the formation of the core thiomorpholine sulfonamide structure, which is then further functionalized. jchemrev.com

The key starting material for these syntheses is the thiomorpholine ring itself. Thiomorpholine can be synthesized through various methods, including the reaction of diethanolamine (B148213) with a sulfur source or via a telescoped photochemical thiol-ene reaction followed by cyclization. chemrxiv.org

Below is a table summarizing plausible synthetic approaches for this compound and its analogues based on established methodologies.

| Starting Material 1 | Starting Material 2 | Reagents/Catalyst | Method | Product |

| Thiomorpholine | Sulfamoyl chloride | Base (e.g., Triethylamine) | Reaction with Sulfonyl Chloride | This compound |

| Thiomorpholine | Sodium 2-bromobenzenesulfinate | Iodine, Sodium Percarbonate | Oxidative Amination of Sulfinate | N-(2-Bromophenylsulfonyl)thiomorpholine |

| Thiomorpholine | Sulfuryl Chloride, Arylboronic Acid | Palladium Catalyst, Base | Three-Component Coupling | N-Aryl-thiomorpholine-4-sulfonamide |

Formation of the Thiomorpholine Ring followed by Sulfonylation

A primary strategy for the synthesis of thiomorpholine-4-sulfonamides involves a two-stage process: the initial construction of the core thiomorpholine heterocycle, followed by the introduction of the sulfonamide group at the nitrogen atom.

The formation of the thiomorpholine ring can be accomplished through various established routes. jchemrev.com One common approach involves the transformation of diethanolamine into an amino-mustard species, which is then cyclized by treatment with a sulfur source like sodium sulfide. nih.govchemrxiv.org Another method proceeds via the reaction of 2-mercaptoethanol (B42355) with aziridine (B145994) to form 2-(2-chloroethylthio)ethylamine hydrochloride, which subsequently cyclizes in the presence of a base such as triethylamine to yield thiomorpholine. nih.govchemrxiv.org A more recent development utilizes a telescoped photochemical thiol-ene reaction between cysteamine (B1669678) hydrochloride and vinyl chloride in a continuous flow system, which generates the same intermediate and allows for in-line base-mediated cyclization. nih.gov

Once the thiomorpholine ring is synthesized and isolated, the final sulfonylation step is performed. This is typically achieved by reacting the secondary amine of the thiomorpholine ring with a suitable sulfonyl chloride (R-SO₂Cl) in the presence of a base. The base, often pyridine or triethylamine, acts as a scavenger for the hydrochloric acid byproduct generated during the reaction. nih.gov This classical approach is widely applicable for the synthesis of a variety of N-substituted sulfonamides.

Synthesis via Thiomorpholine Derivatives and Sulfonyl Halides

This methodology represents the most direct and common route for preparing thiomorpholine-4-sulfonamides. It involves the nucleophilic substitution reaction between pre-formed thiomorpholine (or a substituted analogue) and a sulfonyl halide, typically a sulfonyl chloride. beilstein-journals.org The reaction is generally straightforward, with the nitrogen atom of the thiomorpholine ring acting as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group.

The reaction is almost invariably conducted in the presence of a base to neutralize the HCl formed. The choice of base and solvent can be critical for optimizing the reaction yield and purity of the product. While traditional methods often employ organic bases like pyridine in solvents such as dichloromethane (B109758) (DCM), modern approaches may utilize aqueous basic media. nih.gov

| Thiomorpholine Derivative | Sulfonyl Halide | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Thiomorpholine | Benzenesulfonyl chloride | Pyridine | - | High | nih.gov |

| Thiomorpholine | p-Toluenesulfonyl chloride | Triethylamine | CH₂Cl₂ | Good-Excellent | peptide.com |

| Morpholine (analogue) | Substituted Thiophenol (in situ chlorination) | - | EtOH | 58-93% | chemrxiv.org |

Asymmetric Synthesis and Stereoselective Processes for Chiral Thiomorpholine-4-sulfonamides

The synthesis of enantiomerically pure chiral thiomorpholine-4-sulfonamides is of significant interest, as stereochemistry often plays a crucial role in pharmacological activity. Asymmetric synthesis in this context can be approached by introducing chirality either into the thiomorpholine ring or through processes controlled by chiral auxiliaries.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into the structure to direct the stereochemical outcome of a reaction. bachem.com For instance, a chiral oxazolidinone or a camphorsultam derivative could be used. bachem.com In principle, an achiral thiomorpholine could be acylated with a chiral auxiliary, followed by a diastereoselective reaction (e.g., alkylation at a position alpha to the sulfur or nitrogen), and subsequent removal of the auxiliary to yield a chiral thiomorpholine derivative. This chiral intermediate could then be sulfonylated.

Alternatively, and more directly, a chiral thiomorpholine ring can be synthesized from a chiral starting material, such as an enantiopure β-aminothiol. Cyclization of this chiral precursor would establish the stereocenters in the ring, which could then be sulfonylated to produce the final chiral this compound. While the general principles of asymmetric synthesis using chiral auxiliaries are well-established, specific documented examples for the direct asymmetric synthesis of this compound are not widely reported in the literature. bachem.combiotage.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of sulfonamides aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Key green strategies applicable to this compound synthesis include:

Use of Greener Solvents: Traditional syntheses often rely on volatile organic compounds (VOCs). Eco-friendly approaches advocate for the use of water, ethanol, or polyethylene (B3416737) glycol (PEG) as reaction media. jchemrev.comnih.gov The synthesis of sulfonamides has been successfully demonstrated in water using sodium carbonate as an inexpensive and non-toxic base. nih.gov

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing. jchemrev.com It allows for better control over reaction parameters, improves safety when handling hazardous reagents, minimizes waste, and facilitates scalability. jchemrev.com The synthesis of thiomorpholine itself has been optimized using a continuous flow photochemical reactor, demonstrating a time- and atom-efficient process. nih.govchemrxiv.org

Alternative Reagents: The development of milder and less toxic reagents is a cornerstone of green chemistry. For example, methods have been developed for the in situ generation of sulfonyl chlorides from thiols using oxidants like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O), avoiding the need to handle unstable sulfonyl chloride intermediates. chemrxiv.org

Solid-Phase Synthesis Techniques Utilizing Thiomorpholine Derivatives as Protecting Groups

Solid-phase synthesis is a powerful technique for the rapid generation of compound libraries, most notably in peptide synthesis. In this method, a starting material is anchored to an insoluble polymer resin, and subsequent reactions are carried out. Excess reagents and by-products are easily removed by filtration and washing, simplifying the purification process.

The use of a thiomorpholine moiety specifically as a protecting group in solid-phase peptide synthesis (SPPS) or other solid-phase organic synthesis (SPOS) is not a widely documented or standard technique. Protecting groups in SPPS are typically moieties like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl), which are designed for specific cleavage conditions. However, solid-phase techniques are used to synthesize libraries of thiomorpholine-containing compounds, where the thiomorpholine is a core part of the final molecule rather than a temporary protecting group. jchemrev.com In such cases, a precursor might be attached to the resin, and the thiomorpholine ring or its substituents are built upon it in a stepwise fashion. jchemrev.com

Optimization and Yield Enhancement Strategies

Maximizing the yield and purity of this compound is crucial for both laboratory-scale research and potential industrial production. Several strategies can be employed to optimize the synthesis.

Reaction Condition Optimization: The systematic variation of reaction parameters is fundamental to enhancing yield. This includes:

Solvent: The choice of solvent can significantly impact reaction rates and solubility of reactants and products. A mixture of THF and MeCN has been shown to be efficient in some sulfonamide coupling reactions.

Base: The type and stoichiometry of the base used can influence the rate of sulfonylation and minimize side reactions.

Temperature: Adjusting the temperature can control the reaction kinetics, with lower temperatures sometimes used to improve selectivity.

Catalyst: In some modern sulfonamide syntheses, particularly those involving cross-coupling reactions, the choice of catalyst and ligand is paramount for achieving high yields.

| Parameter | Traditional Method | Optimized/Modern Approach | Benefit | Reference |

|---|---|---|---|---|

| Process Mode | Batch Reaction | Continuous Flow | Improved safety, scalability, and yield | jchemrev.comnih.gov |

| Solvent | Dichloromethane, Pyridine | Water, Ethanol, PEG 400 | Reduced environmental impact, lower cost | jchemrev.comnih.gov |

| Reagent Generation | Use of isolated sulfonyl chlorides | In situ generation from thiols | Avoids handling of unstable intermediates | chemrxiv.org |

| Workup | Chromatography | Extraction, precipitation, or filtration | Simplified purification, less solvent waste | jchemrev.comchemrxiv.org |

Medicinal Chemistry and Pharmacological Applications of Thiomorpholine 4 Sulfonamide Derivatives

Overview of Diverse Biological Activities Attributed to the Thiomorpholine (B91149) Scaffold

The thiomorpholine ring, a saturated six-membered heterocycle containing both sulfur and nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. jchemrev.comresearchgate.net This designation stems from its presence in a multitude of compounds exhibiting a wide array of pharmacological activities. researchgate.netacs.org The structural characteristics of the thiomorpholine moiety allow it to serve as a versatile pharmacophore, capable of interacting with various biological targets. jchemrev.comresearchgate.netjchemrev.com

Derivatives incorporating the thiomorpholine scaffold have demonstrated a remarkable diversity of bioactivities. These include potential treatments for infectious diseases, with reports of antitubercular, antiprotozoal, antimalarial, and antibacterial properties. jchemrev.comresearchgate.netjchemrev.complos.org Beyond antimicrobial applications, thiomorpholine-containing compounds have been investigated for their roles as anticancer, anti-inflammatory, analgesic, and potent anti-hypertensive agents. jchemrev.comresearchgate.netjchemrev.com Furthermore, research has highlighted their utility as retinal protectors, antioxidants, and hypolipidemic agents. jchemrev.comjchemrev.comnih.gov A particularly significant area of investigation is the development of thiomorpholine derivatives as inhibitors of the enzyme dipeptidyl peptidase IV (DPP-IV), a key target in the management of type 2 diabetes mellitus. jchemrev.comresearchgate.netjchemrev.com The wide spectrum of biological responses associated with this scaffold underscores its importance in the ongoing search for novel therapeutic agents. jchemrev.comacs.org

Mechanisms of Action of Sulfonamide Compounds

The sulfonamide functional group is the cornerstone of a class of synthetic antimicrobial agents known as sulfa drugs. nih.govwikipedia.org Their mechanism of action is primarily bacteriostatic, meaning they inhibit the growth and multiplication of bacteria rather than directly killing them. wikipedia.orgdrugbank.commicrobenotes.com This effect is achieved by interfering with a crucial metabolic pathway in bacteria that is absent in humans. wikipedia.orgmhmedical.com

Antimetabolite Function in Folic Acid Biosynthesis

By competitively inhibiting DHPS, sulfonamides act as antimetabolites. nih.govresearchgate.net An antimetabolite is a substance that interferes with the normal metabolic processes within a cell, typically by combining with an enzyme. The folic acid synthesis pathway is essential for bacteria, as the end product, tetrahydrofolate, serves as a coenzyme in the synthesis of essential cellular components. researchgate.net These components include purines and pyrimidines, the building blocks of DNA and RNA, as well as certain amino acids. patsnap.com

The interruption of the folic acid pathway deprives the bacterial cell of these necessary precursors. wikipedia.org Without an adequate supply of nucleotides and amino acids, the bacteria cannot synthesize new DNA, RNA, or proteins. microbenotes.compatsnap.com This cessation of critical biosynthetic processes ultimately halts bacterial growth and replication, leading to the bacteriostatic effect. wikipedia.orgdrugbank.com The combination of a sulfonamide with an inhibitor of a subsequent enzyme in the same pathway, such as trimethoprim (B1683648) (which inhibits dihydrofolate reductase), can lead to a synergistic and often bactericidal effect. microbenotes.commhmedical.com

Enzyme Inhibition Studies

Dipeptidyl Peptidase IV (DPP-IV) Inhibition for Type 2 Diabetes Mellitus (T2DM)

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that plays a critical role in glucose homeostasis. mdpi.com It is a therapeutic target for the management of type 2 diabetes mellitus because it inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). mdpi.com Inhibition of DPP-IV prolongs the action of these hormones, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. The thiomorpholine scaffold has been identified as a valuable structural motif in the design of potent DPP-IV inhibitors. jchemrev.comjchemrev.comnih.gov Research has focused on synthesizing and evaluating various thiomorpholine-4-sulfonamide derivatives for their ability to inhibit this key enzyme. nih.govresearchgate.net

The inhibitory potency of newly synthesized compounds against the DPP-IV enzyme is typically determined through in vitro enzyme assays. A common method is a continuous fluorometric assay. diabetesjournals.orgfrontiersin.org This assay utilizes a synthetic substrate, such as Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC), which is cleaved by DPP-IV to release a highly fluorescent product, aminomethylcoumarin (AMC). diabetesjournals.orgresearchgate.net The rate of AMC liberation, measured by monitoring fluorescence intensity over time, is proportional to the enzyme's activity. diabetesjournals.orgfrontiersin.org

To determine the inhibitory effect of a compound, the assay is performed in the presence of varying concentrations of the potential inhibitor. The results are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. frontiersin.orgnih.gov This value provides a quantitative measure of the inhibitor's potency.

Studies on thiomorpholine-bearing compounds have demonstrated their potential as effective DPP-IV inhibitors. For example, a series of thirteen thiomorpholine derivatives were synthesized and evaluated, with several compounds showing good in vitro inhibition of DPP-IV. jchemrev.com The IC50 values for three of the most active compounds in this series were reported to be 3.40 µmol/L, 6.29 µmol/L, and 6.93 µmol/L. jchemrev.com Other research into different series of DPP-IV inhibitors, such as those containing coumarin-sulfonamide or pyrazole-thiosemicarbazone scaffolds, has also utilized these in vitro assays, reporting IC50 values in the micromolar to nanomolar range for the most potent derivatives. nih.govnih.gov

Table 1: In Vitro DPP-IV Inhibition by Selected Thiomorpholine Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Compound ID | IC50 (µmol/L) |

|---|---|

| 16c | 3.40 |

| 16b | 6.29 |

| 16a | 6.93 |

Data sourced from a study on thiomorpholine-bearing compounds as DPP-IV inhibitors. jchemrev.com

Molecular Docking and Binding Mode Analysis in DPP-IV

Thirteen thiomorpholine-bearing compounds were designed and synthesized as potential dipeptidyl peptidase IV (DPP-IV) inhibitors. researchgate.net Molecular docking studies are crucial for understanding the binding modes of these derivatives within the allosteric site of the enzyme. nih.gov The active site of DPP-IV is characterized by several key subsites, including the S1, S2, S1', and S2' pockets, which accommodate inhibitor binding. researchgate.netmdpi.com

Key amino acid residues that form the N-terminal recognition region and are considered significant anchor points for inhibitor recognition include Glu205, Glu206, and Tyr662. mdpi.com The S1 and S2 pockets are also critical for binding and activity. researchgate.netmdpi.com For instance, the pyrazole (B372694) ring of some inhibitors has been shown to engage in π-cation interactions with Arg358 and Tyr666, involving both S1 and S2 pockets. mdpi.com Additionally, hydrophobic interactions with residues such as Trp629, Ser630, Tyr631, and Tyr547 are important for the binding of some inhibitor classes. mdpi.com While specific docking studies for this compound derivatives are not extensively detailed in publicly available literature, the general binding principles for DPP-IV inhibitors suggest that the thiomorpholine and sulfonamide moieties would interact with these key residues to achieve their inhibitory effect.

Tumor Necrosis Factor-α-Converting Enzyme (TACE) Inhibition

A series of thiomorpholine sulfonamide hydroxamates bearing propargylic ether P1' groups have been explored as inhibitors of Tumor Necrosis Factor-α-Converting Enzyme (TACE). nih.gov One particular compound from this series, compound 5h, demonstrated excellent in vitro potency against the isolated TACE enzyme. nih.gov This compound was selected as a clinical candidate for the treatment of rheumatoid arthritis due to its significant oral activity in a model of TNF-α production and a collagen-induced arthritis model. nih.gov

Caspase-6 Inhibition for Neurodegenerative Diseases

The inhibition of caspase-6 is a therapeutic target for neurodegenerative conditions such as Huntington's disease, as its mediated cleavage of the huntingtin protein results in toxic fragments. nih.gov While research into this compound derivatives as specific caspase-6 inhibitors is limited, related sulfonamide structures have shown promise. A series of isatin (B1672199) sulfonamide Michael acceptors have been reported with high nanomolar potency for inhibiting caspase-6. nih.gov

Selectivity Profiles against Caspase-3

Achieving selectivity for caspase-6 over other caspases, particularly the executioner caspase-3, is a significant goal in developing safer therapeutics. The aforementioned series of isatin sulfonamide Michael acceptors demonstrated increased selectivity for caspase-6 versus caspase-3. nih.gov

Conversely, a compound containing the thiomorpholine sulfonyl moiety, 2-[(1-Benzyl-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile, has been identified as an inhibitor of caspase-3. researchgate.net This suggests that the this compound scaffold can be tailored to target different caspases, although detailed selectivity profiles across the caspase family for this specific class of compounds are not yet widely published.

Tyrosinase Inhibition

Derivatives of this compound have been investigated for their ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Overactivity of tyrosinase can lead to hyperpigmentation disorders.

Kinetic Mechanism Analysis of Enzyme Inhibition

Kinetic studies of tyrosinase inhibitors are essential to understand their mechanism of action. These analyses can reveal whether an inhibitor is competitive, non-competitive, uncompetitive, or a mixed-type inhibitor. For sulfonamide-based inhibitors, various kinetic profiles have been observed. For example, some sulfonamide chalcone (B49325) derivatives have been identified as tyrosinase inhibitors, with molecular docking studies suggesting they bind to the copper atoms in the active site. The inhibition can be of a mixed-type nature, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

In the context of Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy. While direct experimental data on this compound derivatives is scarce, related structures have been studied. For example, novel 4-N-phenylaminoquinoline derivatives bearing a morpholine (B109124) group have been synthesized and shown to be dual inhibitors of both AChE and BChE. mdpi.com One of the most potent compounds in this series, 11g, exhibited IC50 values of 1.94 ± 0.13 μM for AChE and 28.37 ± 1.85 μM for BChE. mdpi.com Kinetic analysis revealed a mixed-type inhibition for some of these derivatives. mdpi.com

Furthermore, molecular modeling studies of certain pyrimidine (B1678525) derivatives containing a thiomorpholine ring have provided insights into their binding with cholinesterases. These studies suggest that the thiomorpholine ring can be located near the catalytic triad (B1167595) of AChE. nih.gov Specifically, for one derivative, hydrogen bond interactions were predicted between the thiomorpholine sulfur and the hydroxyl group of Tyr334 in the AChE active site. nih.gov In the case of BuChE, the thiomorpholine ring of the same derivative was suggested to be placed in a hydrophobic pocket comprised of Gly115, Gly116, Gly117, and Pro285. nih.gov

Below is a table summarizing the inhibitory activities of selected morpholine/thiomorpholine derivatives against cholinesterases.

| Compound | Target Enzyme | IC50 (µM) |

| 11g (Morpholine derivative) | Acetylcholinesterase | 1.94 ± 0.13 |

| Butyrylcholinesterase | 28.37 ± 1.85 |

Carbonic Anhydrase Inhibition

Derivatives of this compound are of significant interest in the field of medicinal chemistry, particularly for their potential as enzyme inhibitors. The sulfonamide group is a well-established pharmacophore known for its ability to inhibit carbonic anhydrases (CAs). nih.govnih.govmdpi.com Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. mdpi.commdpi.com

The inhibitory action of sulfonamides on carbonic anhydrase is attributed to the binding of the deprotonated sulfonamide group to the zinc ion located in the active site of the enzyme. mdpi.com Research has shown that a wide array of sulfonamide derivatives exhibit inhibitory activity against various isoforms of human carbonic anhydrase (hCA), including hCA I, II, IX, and XII. nih.govnih.gov While specific studies focusing exclusively on this compound are limited, the broader class of heterocyclic sulfonamides has been extensively investigated. For instance, novel series of indolylchalcones incorporating benzenesulfonamide-1,2,3-triazole have demonstrated potent inhibition constants in the nanomolar range against hCA isoforms. nih.gov Similarly, 4-substituted 2-thiophenesulfonamides have been shown to inhibit carbonic anhydrase II at concentrations below 10 nM. nih.gov The thiomorpholine moiety, as a heterocyclic scaffold, can be explored for the synthesis of novel carbonic anhydrase inhibitors.

Table 1: Inhibitory Activity of Various Sulfonamide Derivatives against Human Carbonic Anhydrase Isoforms

| Compound Type | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|

| Indolylchalcone-benzenesulfonamide-1,2,3-triazole hybrids | 18.8 - 50.4 | <100 | <100 | 10 - 41.9 |

| 4-Substituted 2-thiophenesulfonamides | - | <10 | - | - |

| Benzenesulfonamides with pyrazole/pyridazinecarboxamides | 6.2 - 3822 | 3.3 - 866.7 | 6.1 - 568.8 | 61.3 - 432.8 |

| Benzamide-4-sulfonamides | 5.3 - 334 | Low nM/sub-nM | Low nM/sub-nM | - |

Data sourced from multiple studies on various sulfonamide derivatives. nih.govnih.govnih.govmdpi.com

Squalene (B77637) Synthase Inhibition

Squalene synthase is a key enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step in sterol synthesis. nih.govscbt.com Inhibition of this enzyme is a therapeutic strategy for managing hypercholesterolemia and related cardiovascular diseases. nih.gov While direct evidence for the squalene synthase inhibitory activity of this compound is not extensively documented, related thiomorpholine derivatives have shown potential in this area.

A study on various thiomorpholine derivatives indicated that they may act as squalene synthase inhibitors. nih.gov The proposed mechanism involves the biphenyl (B1667301) ring present in some of these derivatives, which contributes to the reduction of cholesterol formation. jchemrev.com Furthermore, the broader class of substituted morpholine derivatives has been investigated as potent inhibitors of squalene synthase. nih.gov This suggests that the thiomorpholine scaffold could be a valuable component in the design of new squalene synthase inhibitors. Research in this area has led to the development of compounds that effectively lower plasma triglyceride, total cholesterol, and LDL levels in preclinical models. nih.govjchemrev.com

Table 2: Hypolipidemic Activity of a Thiomorpholine Derivative in Triton WR-1339-Induced Hyperlipidemic Rats

| Parameter | % Decrease |

|---|---|

| Triglyceride | 80 |

| Total Cholesterol | 78 |

| Low-Density Lipoprotein (LDL) | 76 |

The most active compound was administered at a dose of 56 mmol/kg (i.p.). nih.gov

Antimicrobial Spectrum of Activity

Antibacterial Efficacy: Gram-Positive and Gram-Negative Bacteria

Sulfonamides, the parent class of this compound, are known for their broad-spectrum antibacterial activity against both Gram-positive and certain Gram-negative bacteria. nih.gov They act as bacteriostatic agents by competitively inhibiting the enzyme dihydropteroate (B1496061) synthase, which is crucial for folic acid synthesis in bacteria. nih.gov

While this compound itself has not been extensively tested for its direct antimicrobial properties, a closely related analog, 4-(Phenylsulfonyl) morpholine, was found to have a high minimum inhibitory concentration (MIC) of >512 μg/mL against various bacterial strains, indicating a lack of significant direct antibacterial activity at the tested concentrations. nih.gov However, this compound did demonstrate the ability to modulate the activity of aminoglycoside antibiotics against Gram-negative strains, suggesting a potential role as an adjuvant in combination therapies. nih.gov The general class of sulfonamides has shown effectiveness against a range of bacteria. nih.gov

Specific Bacterial Targets (e.g., Nocardia, Staphylococcus aureus, Escherichia coli)

The antibacterial spectrum of sulfonamides includes several clinically relevant pathogens. They have demonstrated pronounced antimicrobial activity against bacteria such as Nocardia, Staphylococcus aureus, and Escherichia coli. nih.gov Thienopyrimidine-sulfonamide hybrids have shown mild activity against S. aureus and E. coli. mdpi.com In contrast, some sulfonamide derivatives show no inhibitory activity against Pseudomonas aeruginosa. nih.gov The resistance of some E. coli strains to sulfonamides can be conferred by plasmids that produce a sulfonamide-resistant dihydropteroate synthase. nih.gov

Table 3: Antibacterial Activity of Thienopyrimidine-Sulfonamide Hybrids

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus (Gram-positive) | Mild activity observed with some hybrids. mdpi.com |

| Escherichia coli (Gram-negative) | Mild activity with smaller zones of inhibition and higher MIC values compared to sulfonamides alone. mdpi.com |

| Pseudomonas aeruginosa (Gram-negative) | No activity detected. mdpi.com |

Antifungal Properties

The antifungal potential of thiomorpholine derivatives has been an area of active research. While specific data on this compound is scarce, the morpholine scaffold, to which thiomorpholine is structurally related, is present in known antifungal agents. nih.gov For instance, silicon-containing analogues of morpholine antifungals have exhibited potent activity against a range of human fungal pathogens, including Candida albicans, Candida glabrata, Candida tropicalis, Cryptococcus neoformans, and Aspergillus niger. nih.gov

Furthermore, some sulfonamide derivatives, such as certain sulfonamide-1,2,4-thiadiazole derivatives, have shown significant in vitro antifungal activity against various micromycetes. nih.gov The general class of sulfonamides has also been reported to have inhibitory activity against the fungus Pneumocystis carinii. nih.gov

Antitubercular Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. jchemrev.com The thiomorpholine scaffold has been identified as a promising structural motif in the development of novel compounds with activity against M. tuberculosis. nih.govresearchgate.net Several studies have reported the synthesis and evaluation of thiomorpholine derivatives as potent antitubercular agents.

In one study, novel quinoline (B57606) derivatives coupled with a thiomorpholine moiety were synthesized and screened for their in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv. nih.govresearchgate.net Two of the synthesized derivatives emerged as highly potent antitubercular agents with a Minimum Inhibitory Concentration (MIC) of 1.56 μg/mL. nih.govresearchgate.net Another study on Schiff base derivatives of thiomorpholine also reported very good activity against Mycobacterium smegmatis at a concentration of 7.81 μg/mL. jchemrev.com These findings highlight the potential of the thiomorpholine ring system in the design of new and effective treatments for tuberculosis.

Table 4: Antitubercular Activity of Thiomorpholine Derivatives

| Compound Class | Target Organism | MIC (μg/mL) |

|---|---|---|

| Thiomorpholine-coupled 2-(thiophen-2-yl)dihydroquinolines | Mycobacterium tuberculosis H37Rv | 1.56 |

| Thiomorpholine Schiff base derivatives | Mycobacterium smegmatis | 7.81 |

Data from studies on different thiomorpholine derivatives. jchemrev.comnih.govresearchgate.net

Antiprotozoal Activity (e.g., Toxoplasma, Coccidia)

Thiomorpholine derivatives have been identified as a promising class of compounds for their antiprotozoal capabilities. jchemrev.comresearchgate.net Research has particularly focused on their efficacy against Toxoplasma gondii, the parasite responsible for toxoplasmosis. The sulfonamide moiety is crucial for this activity, as it is known to inhibit the folate pathway in the parasite, which is essential for its growth and replication. nih.gov Specifically, sulfonamides act by inhibiting the enzyme dihydropteroate synthase, which blocks the biosynthesis of tetrahydrofolate, a key component for DNA synthesis. nih.gov

In the search for new treatments for toxoplasmosis, novel sulfonamide derivatives have been synthesized and evaluated. A study on 1,2,3-triazoles-based sulfonamide scaffolds, investigated as sulfadiazine (B1682646) equivalents, demonstrated significantly higher anti-Toxoplasma activity compared to the control drug, sulfadiazine. nih.gov The most potent of these compounds exhibited IC50 values as low as 0.01835 μM, a marked improvement over sulfadiazine's IC50 of 0.1852 μM. nih.gov These findings highlight the potential of developing new this compound derivatives as more effective agents against protozoal infections. nih.gov

Table 1: In Vitro Anti-Toxoplasma Activity of Sulfonamide Derivatives

| Compound | IC50 (μM) vs. T. gondii |

|---|---|

| Sulfadiazine (Control) | 0.1852 |

| Compound 3a | 0.07492 |

| Compound 3b | 0.07455 |

| Compound 3c | 0.0392 |

| Compound 3d | 0.03124 |

| Compound 3e | 0.0533 |

| Compound 3f | 0.01835 |

Data sourced from a study on 1,2,3-triazoles-based sulfonamide scaffolds against T. gondii tachyzoites. nih.gov

Antiviral Applications

The sulfonamide functional group is a key feature in a variety of compounds exhibiting significant antiviral activity. researchgate.net Derivatives incorporating this moiety have been developed to target several viruses, including Human Immunodeficiency Virus (HIV) and coronaviruses.

In the context of HIV, sulfonamide-containing analogs have been developed as potent inhibitors of HIV-1 integrase, a critical enzyme for viral replication. nih.gov Certain 6,7-dihydroxy-1-oxoisoindoline-4-sulfonamide derivatives have shown enhanced potency in cell-based HIV assays by more than two orders of magnitude and demonstrated greater potency than the clinically used drug raltegravir (B610414) against the Y143R IN mutant strain. nih.gov

More recently, research has explored the potential of sulfonamide derivatives against coronaviruses. A novel class of triazine sulfonamide thioglycosides was synthesized and evaluated for in vitro activity against the human coronavirus HCoV-229E. nih.gov Several of these compounds demonstrated moderate to low antiviral activity when compared to the reference drug remdesivir, indicating that this scaffold is a viable starting point for the development of new anti-coronavirus agents. nih.gov

Antimalarial Activity

Thiomorpholine derivatives have been investigated for their potential as antimalarial agents. jchemrev.comresearchgate.net The sulfonamide group is a well-established pharmacophore in antimalarial drugs, with the combination of pyrimethamine (B1678524) and sulfadoxine (B1681781) being a known treatment. nih.gov

Recent research has focused on novel sulfonamide-based compounds to combat drug resistance in malaria. A series of pyrimidine-tethered spirochromane-based sulfonamide derivatives showed strong in vitro antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum. nih.gov Notably, compound SZ14 from this series displayed a potent IC50 value of 2.84 μM. nih.gov These compounds are believed to exert their effect by inhibiting the cysteine protease enzymes of P. falciparum, such as falcipain-2 and falcipain-3. nih.gov

Furthermore, studies on thiophene (B33073) and benzene (B151609) sulfonamides identified them as potent inhibitors of Pfmrk, a P. falciparum cyclin-dependent protein kinase (CDK). nih.gov Certain bromohydrosulfonylacetamides were particularly specific for Pfmrk, with IC50 values in the sub-micromolar range, marking them as promising leads for further development. nih.gov

Table 2: Antimalarial Activity of Selected Sulfonamide Derivatives against P. falciparum

| Compound | Target/Strain | IC50 (μM) |

|---|---|---|

| SZ14 | Pf3D7/W2 strains | 2.84 |

| SZ9 | Pf3D7/W2 strains | 3.22 |

| SZ14 | Falcipain-2 (PfFP-2) | 4.1 |

| SZ9 | Falcipain-2 (PfFP-2) | 5.4 |

| SZ14 | Falcipain-3 (PfFP-3) | 4.9 |

| SZ9 | Falcipain-3 (PfFP-3) | 6.3 |

Data from a study on pyrimidine-tethered spirochromane-based sulfonamides. nih.gov

Anti-inflammatory Potential

Derivatives of thiomorpholine have demonstrated significant anti-inflammatory properties. jchemrev.comresearchgate.net A notable example is a series of thiomorpholine sulfonamide hydroxamates that act as inhibitors of tumor necrosis factor-α-converting enzyme (TACE). nih.gov TACE is a key enzyme in the release of the pro-inflammatory cytokine TNF-α. One compound in this series, 5h, showed excellent in vitro potency against the TACE enzyme and was orally active in a model of TNF-α production. nih.gov This compound was ultimately selected as a clinical candidate for the treatment of rheumatoid arthritis, an inflammatory autoimmune disease. nih.govdrugbank.com

The anti-inflammatory mechanism of sulfonamide derivatives is not limited to TACE inhibition. Other related structures, such as thiophene-based compounds, have been shown to selectively inhibit cyclooxygenase-2 (COX-2), another important enzyme in the inflammatory pathway. nih.gov These compounds have also been found to reduce the expression of pro-inflammatory genes for cytokines like IL-1β, IL-6, and TNF-α. nih.gov

Antioxidant Activity

Thiomorpholine derivatives have been synthesized and evaluated for their antioxidant properties. jchemrev.comresearchgate.net A series of these compounds, featuring an antioxidant moiety as the N-substituent, were found to effectively inhibit the ferrous/ascorbate-induced lipid peroxidation of microsomal membrane lipids. jchemrev.comnih.gov The inhibitory concentration (IC50) values for some of these derivatives were as low as 7.5 µΜ. jchemrev.comnih.gov Another study on thiomorpholine and cinnamyl alcohol derivatives conjugated with cinnamic acid-containing moieties also reported potent inhibition of rat microsomal membrane lipid peroxidation, with IC50 values reaching as low as 1.4 μM. researchgate.net

The mechanism of antioxidant action is often attributed to the ability of these compounds to scavenge free radicals and chelate metal ions. mdpi.com Sulfonamide derivatives of gallic acid, for instance, have demonstrated antioxidant and scavenging activities comparable to the parent gallic acid, suggesting that the incorporation of the sulfonamide group can maintain or enhance these beneficial properties. mdpi.commdpi.com

Table 3: Antioxidant Activity of Thiomorpholine Derivatives

| Activity | Derivative Class | IC50 Value |

|---|---|---|

| Inhibition of Lipid Peroxidation | N-substituted Thiomorpholines | As low as 7.5 µM |

| Inhibition of Lipid Peroxidation | Caffeic Acid Thiomorpholine Derivative | As low as 1.4 µM |

Data from studies on the inhibition of ferrous/ascorbate-induced lipid peroxidation of microsomal membrane lipids. jchemrev.comnih.govresearchgate.net

Hypolipidemic Effects

Several studies have highlighted the hypocholesterolemic and hypolipidemic actions of thiomorpholine derivatives, suggesting their potential as antiatherogenic agents. jchemrev.comnih.govresearchgate.net In studies using Triton WR-1339-induced hyperlipidemic rats, certain thiomorpholine derivatives demonstrated a significant ability to lower plasma lipid levels. nih.govresearchgate.net

One of the most active compounds was found to decrease triglyceride, total cholesterol, and low-density lipoprotein (LDL) levels by 80%, 78%, and 76%, respectively. jchemrev.comnih.gov Another study involving a caffeic acid derivative of thiomorpholine reported reductions of 70% in triglycerides, 67% in total cholesterol, and 73% in LDL. researchgate.net The proposed mechanism for these effects may involve the inhibition of the enzyme squalene synthase, which plays a role in cholesterol formation, combined with the antioxidant properties of the molecules that prevent the oxidation of LDL. jchemrev.comnih.gov

Table 4: Hypolipidemic Effects of Thiomorpholine Derivatives in Hyperlipidemic Rats

| Derivative | Triglyceride Reduction | Total Cholesterol Reduction | LDL Reduction |

|---|---|---|---|

| Compound 5 | 80% | 78% | 76% |

| Caffeic Acid Derivative (6) | 70% | 67% | 73% |

Data from studies on Triton WR-1339-induced hyperlipidemic rats. jchemrev.comnih.govresearchgate.net

Retinal Protector Activity

The utility of thiomorpholine derivatives extends to potential applications in ophthalmology, specifically for their retinal protector activity. jchemrev.comresearchgate.net While detailed mechanistic studies and specific compound data are less prevalent in widely available literature compared to other activities, the mention of this application in chemical reviews indicates that the thiomorpholine scaffold is considered a valuable starting point for the design of agents aimed at protecting retinal tissue. jchemrev.comresearchgate.net This potential could be linked to the antioxidant and anti-inflammatory properties inherent in many of these derivatives, as oxidative stress and inflammation are key pathological processes in many retinal diseases.

Anticancer Investigations

The exploration of this compound derivatives in anticancer research has included investigations into their role as enzyme inhibitors that can influence tumor progression. A notable area of this research has been the development of inhibitors for Tumor Necrosis Factor-alpha Converting Enzyme (TACE), a target implicated in inflammatory diseases and cancer.

A series of thiomorpholine sulfonamide hydroxamates bearing propargylic ether groups were synthesized and evaluated as TACE inhibitors. nih.gov Within this series, compound 5h was identified as a particularly potent inhibitor. nih.gov This compound demonstrated excellent potency against the isolated TACE enzyme in vitro and also showed activity in cellular assays. nih.gov The promising profile of compound 5h , including its oral activity in a model of TNF-alpha production, led to its selection as a clinical candidate for the treatment of rheumatoid arthritis, a chronic inflammatory disease with links to cancer pathways. nih.gov

The mechanism of action for this class of compounds involves the inhibition of TACE, which is responsible for the release of soluble TNF-alpha, a key inflammatory cytokine. By inhibiting TACE, these compounds can reduce the levels of soluble TNF-alpha, thereby exerting anti-inflammatory effects that are relevant to certain types of cancer.

Table 1: Investigated Thiomorpholine Sulfonamide Hydroxamate TACE Inhibitor

| Compound | Target | Key Findings |

|---|

| 5h | Tumor Necrosis Factor-alpha Converting Enzyme (TACE) | Excellent in vitro potency against isolated TACE and in cellular models. Selected as a clinical candidate for rheumatoid arthritis. nih.gov |

Antiatherogenic Research

Thiomorpholine derivatives have been a subject of interest in the search for new antiatherogenic agents, primarily due to their combined hypolipidemic and antioxidant properties. nih.govjchemrev.com Atherosclerosis is a multifactorial disease, and compounds that can address both lipid levels and oxidative stress are considered promising therapeutic candidates.

In one study, a series of thiomorpholine derivatives were synthesized and found to possess both hypocholesterolemic and antioxidant activity. nih.gov These compounds were effective inhibitors of the ferrous/ascorbate-induced lipid peroxidation of microsomal membrane lipids, with IC50 values as low as 7.5 µM. nih.govjchemrev.com The antioxidant moiety was incorporated as the N-substituent of the thiomorpholine ring. nih.gov

The most active compound from this series demonstrated significant reductions in plasma triglyceride, total cholesterol, and low-density lipoprotein (LDL) levels in Triton WR-1339-induced hyperlipidemic rats. nih.gov At a dose of 56 mmol/kg, this compound lowered triglyceride levels by 80%, total cholesterol by 78%, and LDL by 76%. nih.gov The potential mechanism for this hypolipidemic action is suggested to be the inhibition of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway. nih.govjchemrev.com

Further research has explored the structure-activity relationships of these derivatives. For instance, replacing a morpholine ring with a thiomorpholine ring in a related series of compounds led to a significant increase in squalene synthase inhibitory activity, with one thiomorpholine derivative (compound 13 ) showing an IC50 value of 15 µM against the enzyme. nih.gov

Table 2: Antiatherogenic Activity of Selected Thiomorpholine Derivatives

| Compound/Derivative | Activity | Results |

|---|---|---|

| Most Active Thiomorpholine Derivative | Hypolipidemic | 80% reduction in triglycerides, 78% in total cholesterol, and 76% in LDL in hyperlipidemic rats. nih.govjchemrev.com |

| Thiomorpholine Derivatives | Antioxidant | Inhibition of microsomal lipid peroxidation with IC50 values as low as 7.5 µM. nih.govjchemrev.com |

Structure Activity Relationship Sar Studies of Thiomorpholine 4 Sulfonamide Derivatives

Influence of Substituents on the Thiomorpholine (B91149) Ring

Modifications to the thiomorpholine ring are a key strategy in modulating the pharmacological profile of thiomorpholine-4-sulfonamide derivatives. The substitution patterns on the carbon atoms of the ring, as well as oxidation of the sulfur atom, have significant impacts on potency and selectivity.

Research into C-5 amide analogs of thiomorpholine S-oxide and S,S-dioxide oxazolidinones has provided valuable SAR insights. These studies, aimed at developing agents with in vitro potency against gram-positive bacteria, indicate a preference for small, lipophilic groups at the C-5 position. jchemrev.com While larger, extended cinnamamides are tolerated, smaller lipophilic substituents generally lead to more potent compounds. jchemrev.com

| Position | Substituent Type | Effect on Activity | Example Target |

|---|---|---|---|

| C-5 | Small, lipophilic groups | Increased potency | Gram-positive bacteria |

| C-5 | Extended cinnamamides | Well-tolerated | Gram-positive bacteria |

| Sulfur | Oxidation to S=O or SO₂ | Alters polarity and conformation, potentially modulating activity | General |

Impact of Modifications on the Sulfonamide Moiety

The sulfonamide group is a critical pharmacophore, and its modification can drastically alter the biological activity of the parent compound. Key structural requirements for the activity of sulfonamides have been established through extensive research.

The primary sulfonamide (-SO₂NH₂) is often a starting point for derivatization. Mono-substitution on the N1 nitrogen generally enhances or maintains activity, while di-substitution often leads to inactive compounds. The nature of the substituent on the N1 position is a determining factor for potency. Electron-rich substituents on the SO₂ group can increase bacteriostatic activity. For instance, a series of thiomorpholine sulfonamide hydroxamates were developed as potent inhibitors of tumor necrosis factor-α-converting enzyme (TACE). jchemrev.comnih.gov

Furthermore, the linkage itself is important. Replacing the –SO₂NH group with a –CONH group has been shown to reduce the activity of sulfonamide-based compounds. pharmacy180.com

| Modification | Effect on Activity |

|---|---|

| N1 Mono-substitution | Increases activity |

| N1 Di-substitution | Leads to inactive compounds |

| Replacement of -SO₂NH with -CONH | Reduces activity |

| N1-Heterocyclic substitution | Leads to highly potent derivatives |

Role of Aromatic and Heteroaromatic Substituents

The introduction of aromatic and heteroaromatic rings as substituents on the sulfonamide nitrogen (N1) is a widely employed strategy to enhance biological activity. These groups can engage in various non-covalent interactions with the target protein, such as pi-pi stacking, hydrophobic interactions, and hydrogen bonding, thereby increasing binding affinity.

It is a well-established principle in the SAR of sulfonamides that substituting the N1 position with a heterocyclic aromatic nucleus yields highly potent compounds. pharmacy180.com This has been demonstrated across various therapeutic areas, including antibacterial and anticancer agents. The specific nature of the heterocyclic ring is critical, as it influences the electronic properties and spatial arrangement of the entire molecule.

For instance, in the development of TACE inhibitors, a series of thiomorpholine sulfonamide hydroxamates bearing propargylic ether P1' groups were explored, highlighting the importance of specific aromatic moieties in achieving high potency. nih.gov

Conformational Features and Their Correlation with Biological Activity

The three-dimensional structure of this compound derivatives plays a pivotal role in their biological activity. The thiomorpholine ring typically adopts a chair conformation, which minimizes steric strain. mdpi.com The orientation of substituents on this ring (axial vs. equatorial) can significantly impact how the molecule fits into a binding pocket.

Computational studies have shown that for some classes of molecules, biological activity is dependent on an energetically favorable conformation. nih.gov The flexibility of the molecule is also a key factor; more constrained compounds can exhibit higher activity due to a lower entropic penalty upon binding to a receptor. nih.gov

The orientation of the sulfonyl group relative to any attached aromatic ring is also crucial. For benzenesulfonamides, the conformational behavior can be influenced by weak intramolecular interactions. In some cases, the amino group lies perpendicular to the aromatic plane. mdpi.com However, intermolecular interactions in the solid state can also influence the molecular conformation, highlighting the importance of the local environment. mdpi.com

Comparative SAR with Other Heterocyclic Sulfonamides (e.g., Morpholine (B109124), Piperidine)

Comparing the SAR of thiomorpholine sulfonamides with their morpholine and piperidine (B6355638) analogs provides valuable insights into the role of the heteroatom in the ring. The replacement of the oxygen in morpholine with sulfur to give thiomorpholine increases lipophilicity. mdpi.com This can affect the pharmacokinetic properties of the molecule, such as membrane permeability and metabolic stability.

In a study of 2-(thiophen-2-yl) dihydroquinolines with antimycobacterial activity, the morpholine analog exhibited better potency than the thiomorpholine analog. jchemrev.comjchemrev.com This suggests that for this particular scaffold and target, the oxygen atom of the morpholine ring may be involved in a key interaction, such as hydrogen bonding, that is not as favorable with the sulfur atom of the thiomorpholine ring.

| Compound | Heterocycle | Activity (MIC in µg/ml) against M. tuberculosis |

|---|---|---|

| Analog 1 | Morpholine | 6.25 |

| Analog 2 | Thiomorpholine | 25 |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR modeling is a computational tool used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For sulfonamide derivatives, QSAR models have been successfully developed to guide the design and structural modification of new derivatives with improved bioactivity. nih.gov

These models use calculated molecular descriptors as independent variables to predict the biological activity. Key descriptors often found to be important for the activity of sulfonamide derivatives include:

Topological indices: such as the first-order valence connectivity index. nih.gov

Physicochemical properties: like mass, polarizability, electronegativity, and the octanol-water partition coefficient.

Structural features: including the frequency of specific bonds.

For a series of sulfur-containing thiourea and sulfonamide derivatives with anticancer activity, QSAR models were built using multiple linear regression. nih.gov These models demonstrated reliable predictive performance and highlighted the importance of the aforementioned chemical properties for the anticancer activities of the compounds. nih.gov Such models are invaluable for suggesting rational designs for related compounds with enhanced biological activities.

Computational and Theoretical Investigations

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.com It is extensively used to understand how ligands like thiomorpholine-4-sulfonamide derivatives might interact with protein targets.

A primary goal of molecular docking is to estimate the strength of the protein-ligand interaction, often expressed as a binding affinity or a docking score. scispace.com Lower binding energy values typically indicate a more stable and favorable interaction. Computational studies on various sulfonamide derivatives have reported a wide range of binding affinities, which are highly dependent on the specific protein target and the substituents on the sulfonamide scaffold. nih.govnih.gov For example, docking studies of thiophene (B33073) sulfonamide derivatives against the Enoyl-acyl carrier protein reductase (InhA) have shown notable docking scores, with some compounds achieving glide scores greater than -11 kcal/mol, suggesting strong binding potential. nih.gov Similarly, a highly optimized sulfonamide targeting the FK506 binding protein 12 (FKBP12) was found to have a dissociation constant (KD) of 2.6 nM, indicating very high affinity. nih.gov

The following table summarizes predicted binding energies for representative sulfonamide compounds against various protein targets.

| Compound Class | Protein Target | Predicted Binding Energy/Score | Reference |

| Thiophene Sulfonamides | InhA (2NSD) | -6 to -12 kcal/mol | nih.gov |

| Sulfonamide Derivative | FKBP12 | KD = 2.6 nM | nih.gov |

| Benzene (B151609) Sulfonamides | Carbonic Anhydrase IX | Kd values in picomolar range | nih.gov |

| Quinoline-Sulfonamides | ADMET calculations | Strong binding affinity noted | researchgate.net |

This table is interactive and can be sorted by column.

Docking studies are instrumental in identifying the specific amino acid residues within a protein's active site that are crucial for ligand binding. nih.gov For sulfonamide-based ligands, interactions with key residues often involve the sulfonamide group's oxygen atoms, which can act as hydrogen bond acceptors. For example, in the complex between a sulfonamide inhibitor and FKBP12, the ligand forms two critical hydrogen bonds with the protein backbone at Ile56 and the side chain of Tyr82. nih.gov The oxygen atoms of the sulfonamide group also form significant S=O···HC interactions with the aromatic side chains of Tyr26, Phe36, Tyr82, and Phe99. nih.gov Such detailed interaction mapping is vital for structure-based drug design, allowing for modifications to the ligand to enhance affinity and selectivity. nih.gov

| Protein Target | Key Interacting Residue(s) | Type of Interaction | Reference |

| FKBP12 | Ile56, Tyr82 | Hydrogen Bonding | nih.gov |

| FKBP12 | Tyr26, Phe36, Tyr82, Phe99 | S=O···HC Interactions | nih.gov |

| Carbonic Anhydrase II | Phe131 | Hydrophobic Stacking | nih.gov |

This table is interactive and can be sorted by column.

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of a molecule's electronic structure, which governs its reactivity and physical properties. These methods are often used to complement experimental data and molecular docking simulations.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. mdpi.com DFT calculations are employed to optimize molecular geometries, determine bond lengths and angles, and calculate molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netrsc.org The energy difference between HOMO and LUMO, known as the energy gap, is an important indicator of a molecule's chemical reactivity and stability. mdpi.com For sulfonamide derivatives, DFT calculations have been used to confirm that theoretically optimized geometries, including bond lengths and angles, are in good agreement with values determined experimentally through X-ray crystallography. malayajournal.orgresearchgate.net This validation provides confidence in the computational models used for further analysis. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. mdpi.comresearchgate.net The MEP map uses a color scale to represent different electrostatic potential values on the molecule's surface. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. mdpi.comresearchgate.net Green and yellow areas represent regions with near-zero or intermediate potential. researchgate.net

For sulfonamide-containing molecules, MEP maps consistently show the most negative potential (red regions) located around the oxygen atoms of the sulfonyl group (SO2). mdpi.comresearchgate.net This high electron density makes them potent hydrogen bond acceptors. Conversely, positive potentials (blue regions) are often found on the hydrogen atoms attached to the sulfonamide nitrogen (if present) and other parts of the molecular scaffold, identifying them as potential hydrogen bond donors. mdpi.com This information is crucial for understanding and predicting the non-covalent interactions observed in ligand-protein binding. researchgate.net

Global Reactivity Parameters Analysis

Global reactivity parameters, derived from Density Functional Theory (DFT), offer a quantitative understanding of the chemical reactivity and stability of a molecule. These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω). mdpi.com

For sulfonamide derivatives, a smaller HOMO-LUMO energy gap is associated with higher chemical reactivity and lower stability. mdpi.com DFT calculations on related quinoline-sulfonamide derivatives have shown that modifications to the molecular structure can significantly alter these parameters. For instance, certain derivatives exhibit a distinctly low energy gap, indicating exceptional electronic properties that can be harnessed for specific applications. researchgate.net The analysis of these parameters provides valuable insights into the molecule's kinetic stability and reactivity, which are crucial for predicting its interactions within a biological system. mdpi.comresearchgate.net

| Parameter | Symbol | Significance |

|---|---|---|

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. mdpi.com |

| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electronic Chemical Potential | μ = (EHOMO + ELUMO) / 2 | Relates to the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index | ω = μ2 / 2η | Quantifies the energy lowering of a molecule when it accepts electrons. |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug development to filter out candidates with poor pharmacokinetic profiles. nih.govbiorxiv.org Various computational tools and servers are employed to estimate these properties for compounds like this compound and its derivatives. biorxiv.orgmdpi.com Studies on other sulfonamide derivatives have demonstrated that these molecules can exhibit good oral bioavailability and non-toxic properties based on ADMET analysis. nih.gov In silico predictions for synthetic sulfonamide derivatives often show high potential for human intestinal absorption and good bioavailability, although factors like blood-brain barrier penetration can vary. researchgate.net

Drug-likeness Assessment (e.g., Rule of Five)

Lipinski's Rule of Five is a widely used guideline to assess the drug-likeness of a chemical compound and predict its potential for oral bioavailability. wikipedia.orgdrugbank.com The rule establishes criteria for molecular properties that influence a drug's absorption and distribution. taylorandfrancis.com An orally active drug generally should not violate more than one of the following criteria:

No more than 5 hydrogen bond donors (total number of nitrogen-hydrogen and oxygen-hydrogen bonds). wikipedia.org

No more than 10 hydrogen bond acceptors (all nitrogen and oxygen atoms). wikipedia.org

A molecular weight of less than 500 daltons. wikipedia.org

A calculated octanol-water partition coefficient (log P) that does not exceed 5. wikipedia.org

Computational studies on various sulfonamide hybrids and derivatives consistently evaluate them against Lipinski's rule. For example, in silico screening of certain thienopyrimidine-sulfonamide hybrids showed that they were compliant with the Rule of Five, with parameters such as molecular weight under 500, log P < 5, and appropriate numbers of hydrogen bond donors and acceptors. nih.gov Similarly, analyses of other sulfonamide series confirm their adherence to these physicochemical parameters, suggesting a high probability of good oral absorption. researchgate.netnih.gov

| Parameter | Lipinski's Rule | Predicted Value for this compound |

|---|---|---|

| Molecular Weight | < 500 Da | ~180.25 g/mol |

| Hydrogen Bond Donors | ≤ 5 | 1 (from the -NH2 group) |

| Hydrogen Bond Acceptors | ≤ 10 | 3 (2 from SO2, 1 from ring N) |

| Log P (Octanol-Water Partition Coefficient) | ≤ 5 | Predicted values are typically low. |

Toxicity Profile Prediction